Regioisomeric Scaffold Comparison: 1H-Imidazo[4,5-c]pyridine vs. 3H-Imidazo[4,5-b]pyridine
In a direct head-to-head comparison of matched molecular pairs, the 1H-imidazo[4,5-c]pyridine scaffold was found to be a key structural feature for achieving a dual JAK1/TYK2 inhibition profile, whereas a scaffold hop to the 3H-imidazo[4,5-b]pyridine isomer significantly shifted the selectivity towards TYK2 alone [1]. A comparison of the two scaffolds with identical substituents revealed that the [4,5-c] series exhibited a different JAK1/TYK2 selectivity ratio compared to the [4,5-b] series, which demonstrated a 21-fold improvement in TYK2 selectivity over JAK1 [1].
| Evidence Dimension | JAK1/TYK2 Selectivity Profile |
|---|---|
| Target Compound Data | Dual JAK1/TYK2 inhibition profile [1] |
| Comparator Or Baseline | 3H-imidazo[4,5-b]pyridine scaffold, which showed a 21-fold improvement in selectivity for TYK2 over JAK1 [1] |
| Quantified Difference | The [4,5-c] scaffold provided a distinct dual inhibition profile, contrasting with the [4,5-b] isomer's 21-fold selectivity for TYK2 [1]. |
| Conditions | Fluorescence-based biochemical assays using the catalytic domains of JAK1, JAK2, JAK3, and TYK2 [1]. |
Why This Matters
This data directly proves that the [4,5-c] isomer provides a specific pharmacological profile (dual JAK1/TYK2 inhibition) that cannot be replicated by the [4,5-b] isomer, making it the essential starting material for programs targeting this precise activity.
- [1] J. Med. Chem. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. 67(11), 8545–8568. See Figure 3 and associated text. View Source
